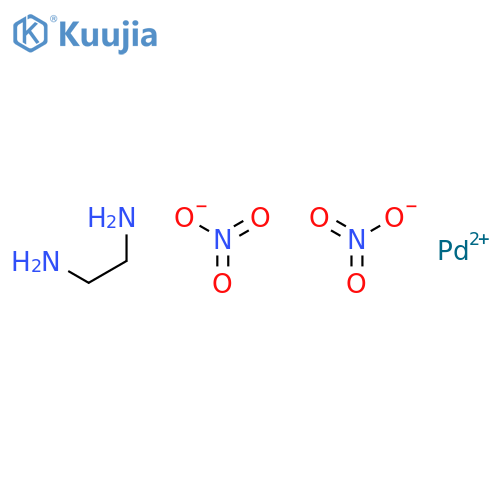Cas no 63994-76-3 ((ethylenediamine)dinitratopalladium(ii))

63994-76-3 structure
商品名:(ethylenediamine)dinitratopalladium(ii)
(ethylenediamine)dinitratopalladium(ii) 化学的及び物理的性質
名前と識別子
-
- (ethylenediamine)dinitratopalladium(ii)
- (EthylenediaMine)palladiuM(II) Dinitrate
- ethane-1,2-diamine;palladium(2+);dinitrate
- E1008
- MFCD08274946
- 63994-76-3
- G78833
-
- MDL: E156501
- インチ: InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2
- InChIKey: XCJQGMIFFWZHDI-UHFFFAOYSA-N
- ほほえんだ: C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2]
計算された属性
- せいみつぶんしりょう: 289.94786g/mol
- どういたいしつりょう: 289.94786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 24.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 178Ų
じっけんとくせい
- 色と性状: 黄粉。
- ようかいせい: 水に大量に溶ける
(ethylenediamine)dinitratopalladium(ii) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| FUJIFILM | 052-07341-200mg |
(Ethylenediamine)dinitratopalladium(II) |
63994-76-3 | 200mg |
JPY 11600 | 2023-09-15 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E922186-200mg |
(Ethylenediamine)palladium(II) Dinitrate |
63994-76-3 | >98.0%(N)(T) | 200mg |
¥2,339.10 | 2022-01-12 | |
| TRC | E941670-50mg |
(Ethylenediamine)palladium(II) Dinitrate |
63994-76-3 | 50mg |
$ 135.00 | 2022-06-05 | ||
| A2B Chem LLC | AG72823-5g |
(Ethylenediamine)dinitratopalladium(ii) |
63994-76-3 | 95% | 5g |
$1316.00 | 2024-04-19 | |
| Aaron | AR00EG03-200mg |
(Ethylenediamine)Dinitratopalladium(II) |
63994-76-3 | 98% | 200mg |
$441.00 | 2025-02-13 | |
| 1PlusChem | 1P00EFRR-200mg |
(ETHYLENEDIAMINE)DINITRATOPALLADIUM(II) |
63994-76-3 | >98.0%(N)(T) | 200mg |
$355.00 | 2024-04-22 | |
| A2B Chem LLC | AG72823-1g |
(Ethylenediamine)dinitratopalladium(ii) |
63994-76-3 | 95% | 1g |
$391.00 | 2024-04-19 | |
| TRC | E941670-25mg |
(Ethylenediamine)palladium(II) Dinitrate |
63994-76-3 | 25mg |
$87.00 | 2023-05-18 | ||
| TRC | E941670-250mg |
(Ethylenediamine)palladium(II) Dinitrate |
63994-76-3 | 250mg |
$661.00 | 2023-05-18 | ||
| TRC | E941670-100mg |
(Ethylenediamine)palladium(II) Dinitrate |
63994-76-3 | 100mg |
$293.00 | 2023-05-18 |
(ethylenediamine)dinitratopalladium(ii) 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
63994-76-3 ((ethylenediamine)dinitratopalladium(ii)) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
